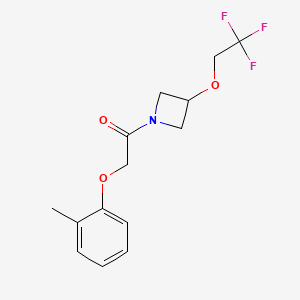![molecular formula C15H14Cl2N4OS B3018090 3-((3,4-dichlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891127-31-4](/img/structure/B3018090.png)
3-((3,4-dichlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound 3-((3,4-dichlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a derivative of the triazolopyrimidine family, which is known for its potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of triazolopyrimidines is represented, and their relevance as antibacterial agents is highlighted. The synthesis of similar compounds involves the use of various starting materials and reagents to construct the triazolopyrimidine core, which can be further modified to introduce different substituents that may affect the biological activity of the compounds.
Synthesis Analysis
The synthesis of triazolopyrimidine derivatives is typically achieved through a multistep process. In the first paper, the synthesis of 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines is accomplished by oxidizing pyrimidinylhydrazones with iodobenzene diacetate in dichloromethane . This method could potentially be adapted to synthesize the compound by choosing appropriate starting materials and modifying the reaction conditions to incorporate the 3,4-dichlorobenzylthio and propyl groups at the relevant positions on the triazolopyrimidine scaffold.
Molecular Structure Analysis
The molecular structure of triazolopyrimidines is characterized by a fused triazole and pyrimidine ring system. This core structure can be further substituted with various functional groups, which can significantly influence the chemical and biological properties of the molecules. The presence of a 3,4-dichlorobenzylthio group in the compound of interest suggests potential interactions with biological targets, possibly through hydrophobic and halogen bonding, while the propyl group may contribute to the compound's lipophilicity.
Chemical Reactions Analysis
Triazolopyrimidines can undergo a variety of chemical reactions, depending on the substituents present on the core structure. The reactivity of the compound may include nucleophilic substitution reactions, where the thioether group could potentially be displaced or modified. Additionally, the presence of halogens on the benzyl ring may facilitate electrophilic aromatic substitution reactions under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidines are influenced by their molecular structure. The presence of the dichlorobenzylthio group is likely to increase the compound's molecular weight and hydrophobicity, which could affect its solubility and distribution in biological systems. The propyl group may contribute to the lipophilic character of the compound, potentially affecting its membrane permeability and pharmacokinetic profile. The specific properties of the compound would need to be determined experimentally to fully understand its behavior in various environments.
Eigenschaften
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4OS/c1-2-3-10-7-13(22)18-14-19-20-15(21(10)14)23-8-9-4-5-11(16)12(17)6-9/h4-7H,2-3,8H2,1H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUBEBZSHYMKFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


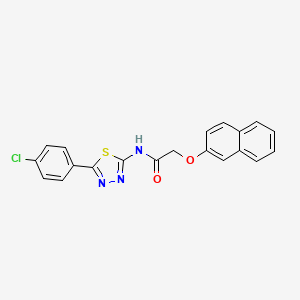
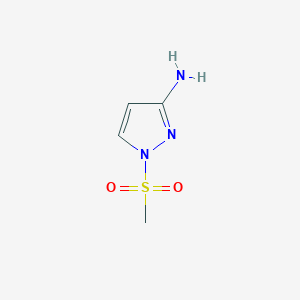
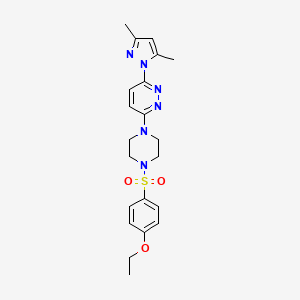
![(Z)-methyl 2-(1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B3018014.png)
![2-Chloro-N-[(4-cyclopropyl-2-methylpyrazol-3-yl)methyl]acetamide](/img/structure/B3018015.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B3018016.png)
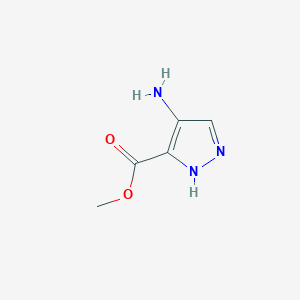




![N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B3018025.png)
